3,3,4-Trifluorooxathietane 2,2-dioxide
Description
3,3,4-Trifluorooxathietane 2,2-dioxide (CAS: Not explicitly provided in evidence) is a fluorinated sulfone-containing heterocyclic compound. Structurally, it features a four-membered oxathietane ring (oxygen-sulfur cyclic system) with three fluorine substituents at positions 3, 3, and 4, and two sulfone groups at position 2. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing sulfone groups and fluorine atoms, which enhance thermal stability and reactivity in polymerization or substitution reactions .
Properties
Molecular Formula |
C2HF3O3S |
|---|---|
Molecular Weight |
162.09 g/mol |
IUPAC Name |
3,3,4-trifluorooxathietane 2,2-dioxide |
InChI |
InChI=1S/C2HF3O3S/c3-1-2(4,5)9(6,7)8-1/h1H |
InChI Key |
CQIFDMHBFDAHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(S(=O)(=O)O1)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trifluorooxathietane 2,2-dioxide typically involves the reaction of fluorinated precursors with sulfur-containing reagents. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with thionyl chloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxathietane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluorooxathietane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathietanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4-Trifluorooxathietane 2,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluorooxathietane 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms in the molecule enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
The following analysis compares 3,3,4-trifluorooxathietane 2,2-dioxide with structurally or functionally related compounds, based on available data from industrial and synthetic chemistry sources.
Structural Analogues
Table 1: Structural Comparison of Fluorinated Sulfones and Oxathietanes
Key Observations:
- Ring Size and Stability : this compound’s four-membered ring confers higher ring strain compared to five-membered analogues like tetrafluoroethane-beta-sultone (CAS: 697-18-7). This strain may enhance reactivity in ring-opening reactions but reduce thermal stability .
- Sulfone vs. Sultone Groups : Unlike sulfone-containing compounds, sultones (e.g., 697-18-7) feature a sulfonic acid ester group (SO₃), which increases hydrophilicity and utility in battery electrolytes .
Stability and Industrial Relevance
- Thermal Stability: Fluorinated sulfones generally exhibit superior thermal stability compared to non-fluorinated analogues. However, the compact structure of this compound may limit its decomposition temperature relative to bulkier derivatives like 944905-83-3 .
Biological Activity
3,3,4-Trifluorooxathietane 2,2-dioxide is a sulfur-containing heterocyclic compound with significant potential in various biological applications. Its unique structure and reactivity make it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activities of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.
Structure and Composition
This compound is characterized by the following chemical formula:
- Molecular Formula : CFOS
- Molecular Weight : 164.09 g/mol
This compound features a trifluoromethyl group and a sulfone group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that certain sulfur-containing compounds can inhibit the growth of various bacterial strains. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study examining the antimicrobial properties of various sulfur compounds found that those with similar structural features to this compound demonstrated effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MICs) for these bacteria were determined using standard broth dilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds containing sulfur and fluorine have been noted for their ability to scavenge free radicals and reduce oxidative stress.
Experimental Findings
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited a notable antioxidant capacity. The half-maximal effective concentration (EC) was measured at approximately 55 µg/mL.
The mechanisms underlying the biological activities of this compound may include:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens.
- Radical Scavenging : Ability to neutralize reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
